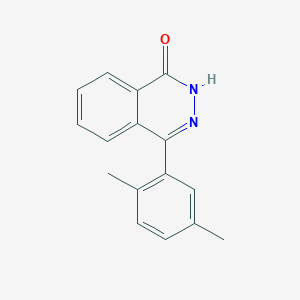
4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including oncology, antimicrobial therapy, and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its phthalazinone core, which is known for its ability to interact with biological targets. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity and may influence its biological activity.
Antitumor Activity
Phthalazinone derivatives, including this compound, have been studied for their antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- PARP Inhibition : Compounds in this class have shown promise as PARP inhibitors, which are critical in cancer therapy due to their role in DNA repair mechanisms. For instance, a derivative exhibited an IC50 value of 0.77 μM against human PARP-1 .
- Cell Cycle Arrest : Studies have demonstrated that certain derivatives induce G1 phase cell cycle arrest in breast cancer cell lines (e.g., MCF-7), suggesting their potential as anti-cancer agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus anthracis. Structure-activity relationship (SAR) studies highlighted that modifications on the benzothiazole ring can enhance antibacterial potency .
- Mechanism of Action : The binding interactions with bacterial dihydrofolate reductase (DHFR) were elucidated, indicating that the phthalazine moiety plays a critical role in targeting bacterial enzymes over human counterparts .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a phthalazinone derivative on triple-negative breast cancer (TNBC) cells. The compound demonstrated:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed at concentrations as low as 0.3 μM.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptotic cells upon treatment with the compound .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy:
- Minimum Inhibitory Concentrations (MIC) were determined for various derivatives against clinical isolates of bacteria. The results indicated that modifications to the phthalazinone structure significantly affected the MIC values, with some derivatives showing superior activity compared to standard antibiotics .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound and its derivatives:
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYUCXEOLWBLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357413 |
Source


|
| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93517-76-1 |
Source


|
| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














